Product packaging for Lauryl Glucoside(Cat. No.:CAS No. 27836-64-2)

Lauryl Glucoside

Cat. No.: B10798859
CAS No.: 27836-64-2
M. Wt: 348.5 g/mol
InChI Key: PYIDGJJWBIBVIA-IHAUNJBESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dodecyl hexopyranoside is a non-ionic, sugar-based surfactant valuable in biomedical and biotechnological research. This compound consists of a hexopyranoside sugar headgroup linked to a dodecyl alkyl chain, an amphiphilic structure that confers significant surface-active properties . Its mechanism of action involves integrating into biological membranes, which can disrupt cell integrity and lead to bactericidal effects, particularly against Gram-positive bacteria . Research has demonstrated the efficacy of dodecyl glycosides against microorganisms such as Enterococcus faecalis and Listeria monocytogenes . Beyond its direct antimicrobial applications, dodecyl hexopyranoside serves as a critical building block in advanced drug delivery systems. It is used in the synthesis of carboxymethyl-hexanoyl chitosan/dodecyl sulfate nanoparticles, which can be further incorporated into PEO-chitosan nanofibers for the controlled release of anti-cancer agents like pyrazoline derivatives in skin cancer treatment research . These nanofiber systems provide a continuous drug delivery platform, enhancing encapsulation efficiency and extending pharmacological action . As a non-ionic surfactant, it is known for its biocompatibility and biodegradability, making it a subject of interest for developing next-generation pharmaceuticals and personal care products . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H36O6 B10798859 Lauryl Glucoside CAS No. 27836-64-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S,5S,6R)-2-dodecoxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O6/c1-2-3-4-5-6-7-8-9-10-11-12-23-18-17(22)16(21)15(20)14(13-19)24-18/h14-22H,2-13H2,1H3/t14-,15-,16+,17-,18?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIDGJJWBIBVIA-IHAUNJBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30893048
Record name Dodecyl D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30893048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27836-64-2, 110615-47-9
Record name Lauryl glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27836-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lauryl glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027836642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly(laurylglucoside)-7
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110615479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lauryl glucoside
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14746
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dodecyl D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30893048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecyl D-glucoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.244
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for Dodecyl Hexopyranoside Derivatives

Strategic Deoxygenation Approaches for Hexopyranosides

The removal of one or more hydroxyl groups from the hexopyranoside ring is a key strategy to modulate the biological activity and physicochemical properties of dodecyl glycosides. researchgate.net This process, known as deoxygenation, can be targeted to specific positions on the sugar backbone to create a diverse range of derivatives.

Regioselective Deoxygenation Patterns (e.g., 2-, 3-, 4-deoxy, 2,3-, 3,4-, and 4,6-dideoxy)

The synthesis of specifically deoxygenated dodecyl hexopyranosides requires multi-step procedures involving protection, activation, and reduction of targeted hydroxyl groups. researchgate.netulisboa.pt

2-Deoxy Derivatives: The synthesis of dodecyl 2-deoxy-hexopyranosides can be achieved through various routes. One common method involves the use of glycals, which are cyclic enol ethers derived from sugars. For instance, the reaction of 3,4,6-tri-O-acetyl-D-glucal with dodecanol (B89629) in the presence of a catalyst can yield the corresponding 2-deoxy glycoside. ipsantarem.pt

3-Deoxy Derivatives: Accessing 3-deoxy glycosides often involves a sequence of triflation at the C-3 hydroxyl group followed by reduction. researchgate.net For example, starting from a suitably protected hexopyranoside, the hydroxyl group at C-3 is converted to a triflate, a good leaving group, which is then reduced using a reagent like tetrabutylammonium (B224687) borohydride (B1222165) (nBu4NBH4) in tetrahydrofuran (B95107) (THF). researchgate.netulisboa.pt

4-Deoxy and 4,6-Dideoxy Derivatives: The synthesis of 4-deoxy and 4,6-dideoxy glycosides often starts with the regioselective protection of other hydroxyl groups. ulisboa.pt For instance, methyl α-D-glucopyranoside can be converted to its 4,6-O-benzylidene acetal (B89532), followed by benzylation of the remaining hydroxyls. Selective opening of the benzylidene ring exposes the C-4 and C-6 hydroxyls for further manipulation. ulisboa.ptresearchgate.net Sequential or simultaneous deoxygenation at these positions can then be achieved. For 4-deoxygenation, the C-4 hydroxyl is typically converted to a triflate and then reduced. ulisboa.pt For 4,6-dideoxygenation, a common strategy involves triflation at C-4 and C-6 followed by reduction with a reagent like lithium aluminium hydride (LiAlH4). ulisboa.ptresearchgate.net

Dideoxy Derivatives (2,3- and 3,4-): The synthesis of 2,3- and 3,4-dideoxy glycosides presents a greater challenge. The synthesis of dodecyl 2,3-dideoxy-D-erythro-hexopyranoside has been accomplished via hydrogenation of a benzyl-protected Ferrier product, which itself was prepared by reacting a protected glycal with dodecanol. ulisboa.pt For 3,4-dideoxy derivatives, a strategy involving selective protection of the C-2 and C-6 hydroxyls, followed by triflation of the C-3 and C-4 hydroxyls and subsequent reduction, has been reported. researchgate.net

Table 1: Synthetic Strategies for Regioselective Deoxygenation of Dodecyl Hexopyranosides

Target Derivative Key Synthetic Steps Reagents Reference
3-deoxy-α-D-ribo-hexopyranoside Triflation of C-3 OH, Reduction Tf2O, pyridine, DCM; nBu4NBH4, THF researchgate.netulisboa.pt
4,6-dideoxy-α-D-xylo-hexopyranoside Benzylidene protection, Benzylation, Benzylidene opening, Triflation, Reduction PhCH(OMe)2, p-TsOH; BnBr, NaH; NaBH3CN, I2; Tf2O, py; LiAlH4 ulisboa.ptresearchgate.net
2,3-dideoxy-D-erythro-hexopyranoside Ferrier reaction with benzyl-protected glycal, Hydrogenation Dodecanol, Zeolite HY; Et3SiH, 10% Pd/C ulisboa.pt
3,4-dideoxy-D-erythro-hexopyranoside Selective pivaloyl protection, Triflation, Reduction PivCl, py; Tf2O, py; nBu4NBH4, THF researchgate.net

Stereoselective Control in Deoxyglycoside Synthesis

Achieving stereocontrol in the synthesis of deoxyglycosides is challenging due to the absence of a participating group at the C-2 position, which often leads to a mixture of anomers. The stereochemical outcome is influenced by factors such as the glycosyl donor, the acceptor, the promoter, and the reaction conditions. nih.gov

Transition metal catalysts have emerged as powerful tools for stereoselective deoxyglycoside synthesis. For example, gold(I) catalysts in combination with a silver salt have been shown to directly activate glycals to produce α-deoxyglycosides with high selectivity. acs.org The reaction is proposed to proceed through a Au(I)-catalyzed hydrofunctionalization of the enol ether of the glycal. acs.org Similarly, iridium(I) catalysts can promote the stereoselective O-glycosylation of glycals, yielding 2-deoxy-α-O-glycosides. rsc.org

Boron trifluoride etherate (BF3·Et2O) is another catalyst used to control stereoselectivity in reactions involving glycals. The choice of catalyst and reaction conditions can direct the reaction towards the desired anomer. For instance, the use of a bifunctional cinchona/thiourea organocatalyst has been reported for the direct and α-stereoselective glycosylation of 2-nitrogalactals to afford 2-amino-2-deoxygalactosides. nih.gov

Glycosylation and Anomerization Control in Dodecyl Hexopyranoside Synthesis

The formation of the glycosidic bond between the hexopyranose and dodecanol is a critical step that dictates the anomeric configuration (α or β) of the final product.

Fischer Glycosylation Protocols

Fischer glycosylation is a classic method that involves reacting a carbohydrate with an alcohol, in this case, dodecanol, under acidic conditions. wikipedia.org This equilibrium process can produce a mixture of anomers and ring isomers (pyranose and furanose). wikipedia.org Amberlyst 15, a solid acid catalyst, has been effectively used to promote the Fischer glycosylation of deoxygenated sugar precursors with dodecanol. researchgate.netulisboa.pt For example, in the synthesis of dodecyl 3-deoxy-α-D-ribo-hexopyranoside, Amberlyst 15 was used as the acid promoter, although it can lead to the formation of the furanoside as a major product. ulisboa.pt The thermodynamic product, which is often the α-anomer due to the anomeric effect, is favored under longer reaction times. wikipedia.org

Table 2: Fischer Glycosylation for Dodecyl Deoxy-Hexopyranosides

Substrate Catalyst Product(s) Yield Reference
3-deoxy-D-ribo-hexopyranose precursor Amberlyst 15 Dodecyl 3-deoxy-α-D-ribo-hexopyranoside and -hexofuranoside 8% (pyranoside), 28% (furanoside) researchgate.netulisboa.ptresearchgate.net
4-deoxy-D-xylo-hexopyranose precursor Amberlyst 15 Dodecyl 4-deoxy-D-xylo-hexopyranoside (anomeric mixture) - ulisboa.pt

Epoxide-Mediated Glycosylation Pathways

An alternative strategy for synthesizing deoxyglycosides involves the use of epoxide intermediates. This approach offers a different pathway for controlling regioselectivity and stereoselectivity. A 2,3-unsaturated dodecyl glycoside can be selectively oxidized to form an epoxide. ulisboa.pt Subsequent reductive opening of the epoxide ring can lead to the formation of both 2-deoxy and 3-deoxy glycosides. For instance, a 2,3-unsaturated α-anomer was treated with m-chloroperoxybenzoic acid (m-CPBA) to form an epoxide, which was then reduced with LiAlH4 to yield a mixture of dodecyl 3-deoxy- and 2-deoxy-hexopyranosides. ulisboa.ptresearchgate.net This method provides access to 3-deoxy glycosides that may be minor products in other synthetic routes. ulisboa.pt

Control of Anomeric Configuration (α- and β-anomers)

The control of the anomeric configuration is a central theme in glycosylation chemistry. The formation of either the α- or β-anomer can be influenced by several factors, including the nature of the protecting groups on the sugar, the type of glycosyl donor, the reaction conditions, and the catalyst employed. nih.gov

Neighboring group participation from a protecting group at C-2 (e.g., an acetyl group) typically leads to the formation of 1,2-trans glycosides (e.g., β-glucosides). nih.gov However, in the synthesis of deoxyglycosides, this directing effect is absent, making stereocontrol more challenging.

The choice of glycosylation promoter plays a crucial role. For example, the use of N-iodosuccinimide/triflic acid has been shown to influence selectivity based on the nucleophilicity of the alcohol acceptor. nih.gov In some cases, specific anomers can be favored under kinetic or thermodynamic control. For example, in the acetylation of 4-chloro-4-deoxy-D-galactopyranose, the reaction is kinetically controlled, and the anomeric configuration of the starting material influences the product's stereochemistry. nih.gov Furthermore, anomerization can occur in solution, allowing for the conversion of one anomer to the other to reach a thermodynamic equilibrium. nih.gov The α-anomer is often the more thermodynamically stable product due to the anomeric effect. wikipedia.org

Catalytic Transformations in Dodecyl Hexopyranoside Synthesis

Modern synthetic strategies for dodecyl hexopyranosides increasingly rely on sophisticated catalytic systems to control reactivity and selectivity, enabling the construction of complex structures from readily available starting materials.

Boron trifluoride diethyl etherate (BF₃·OEt₂) is a versatile and widely used Lewis acid in organic synthesis, valued for its ability to activate substrates and facilitate carbon-heteroatom bond formation. researchgate.netresearchgate.net In the context of dodecyl hexopyranoside synthesis, BF₃·OEt₂ has been effectively employed in the glycosylation of dodecanol, particularly through epoxide intermediates. researchgate.netulisboa.pt

One specific application involves the synthesis of dodecyl 3-deoxy-α-D-ribo-hexopyranoside. researchgate.net This route proceeds via an epoxide derived from a suitable sugar precursor. The Lewis acid BF₃·OEt₂ catalyzes the ring-opening of the epoxide by dodecanol (C₁₂H₂₅OH), followed by subsequent reaction steps to yield the target glycoside. researchgate.netulisboa.pt This method demonstrates the utility of BF₃·OEt₂ in promoting the addition of alcohol nucleophiles to activated sugar rings, a crucial step in forming the glycosidic bond. researchgate.netreddit.com The synthesis of dodecyl 3-deoxy-α-D-ribo-hexopyranoside via this epoxide route has been reported to proceed in good yields over two steps. researchgate.net

Table 1: Synthesis of Dodecyl 3-deoxy-α-D-ribo-hexopyranoside via Epoxide Intermediate

StepReagents & ConditionsProduct(s)YieldReference
1C₁₂H₂₅OH, BF₃·Et₂ODodecyl 2-O-benzoyl-3-O-mesyl-4,6-O-benzylidene-α-D-altropyranoside- researchgate.net
2NaOMe, MeOHDodecyl 3-deoxy-α-D-ribo-hexopyranoside73% (over two steps) researchgate.net

Solid acid catalysts, such as Amberlyst 15, offer significant advantages in organic synthesis, including ease of separation, reusability, and often milder reaction conditions, aligning with the principles of green chemistry. arkat-usa.orgcu.edu.eg Amberlyst 15 is a macroreticular polystyrene-based resin with strongly acidic sulfonic acid groups, making it an effective heterogeneous catalyst for various acid-catalyzed reactions like esterification and transacetalation. arkat-usa.orgcu.edu.egd-nb.info

In the synthesis of dodecyl hexopyranoside derivatives, Amberlyst 15 has proven to be a key catalyst. researchgate.net It is particularly effective in Fischer glycosylation reactions and in promoting transacetalation and ring contractions. researchgate.netresearchgate.net For instance, the synthesis of dodecyl 3-deoxy-α-D-ribo-hexopyranoside and its corresponding hexofuranoside analogue can be achieved by refluxing a deoxy sugar precursor with dodecanol in the presence of Amberlyst 15. researchgate.net This reaction notably yields both the six-membered pyranoside ring and the five-membered furanoside ring, showcasing the catalyst's role in facilitating ring isomerization under these conditions. researchgate.netresearchgate.net The reported yields for the pyranoside and furanoside products were 28% and 8%, respectively. researchgate.net

Table 2: Fischer Glycosylation using Amberlyst 15

ReactantsCatalystConditionsProduct(s)Yield(s)Reference
3-deoxy-D-ribo-hexose precursor, C₁₂H₂₅OHAmberlyst 15RefluxDodecyl 3-deoxy-α-D-ribo-hexopyranoside, Dodecyl 3-deoxy-α-D-ribo-hexofuranoside28%, 8% researchgate.net

Triphenylphosphane hydrobromide (TPHB) has emerged as a highly effective catalyst for the direct addition of nucleophiles, such as alcohols, to glycals (1,5-anhydro-2-deoxy-hex-1-enitols). ulisboa.ptresearchgate.net This method is a cornerstone for synthesizing 2-deoxy-glycosides. The use of TPHB is particularly advantageous as it minimizes the formation of byproducts from the Ferrier rearrangement, a common issue with other acid catalysts. ulisboa.pt

The reaction of an acetyl-protected glycal with dodecanol, catalyzed by TPHB in dichloromethane, provides a direct route to dodecyl 2-deoxy-hexopyranosides. nih.gov This methodology has been successfully applied to synthesize various isomers, including both α- and β-anomers of dodecyl 2-deoxy-D-arabino-hexopyranosides and their L-series counterparts. nih.govnih.gov For example, the reaction of 1,5-anhydro-2,6-dideoxy-L-arabino-hex-1-enitol with dodecanol using TPHB catalysis yielded the α-glycoside (42%) and the β-glycoside (21%). nih.gov

Table 3: TPHB-Catalyzed Glycal Glycosylation with Dodecanol

Glycal SubstrateCatalystProductsYieldsReference
1,5-anhydro-2,6-dideoxy-L-arabino-hex-1-enitolTPHBDodecyl α-L-arabino-hexopyranoside, Dodecyl β-L-arabino-hexopyranoside42%, 21% nih.gov
3,4,6-tri-O-acetyl-1,5-anhydro-2-deoxy-D-arabino-hex-1-enitolTPHBAcetylated Dodecyl α-D-arabino-hexopyranoside, Acetylated Dodecyl β-D-arabino-hexopyranoside83%, 12%

Solid Acid Catalysis (e.g., Amberlyst 15) in Transacetalation and Ring Contraction

Synthesis of Specific Dodecyl Hexopyranoside Isomers and Analogues

The precise arrangement of functional groups and stereochemistry within the hexopyranoside ring is critical for the molecule's properties. The following sections detail the synthesis of specific, biologically relevant deoxygenated isomers.

The synthesis of dodecyl 2,6-dideoxy-D-arabino-hexopyranosides has been accomplished through a multi-step but efficient pathway starting from a glycal precursor. The key steps involve:

Glycosylation : Reaction of 3,4,6-tri-O-acetyl-1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol with dodecanol catalyzed by TPHB to form the anomeric mixture of dodecyl 2-deoxy-3,4,6-tri-O-acetyl-D-arabino-hexopyranosides.

Deprotection : Removal of the acetyl protecting groups, typically using sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacetylation), to yield dodecyl 2-deoxy-D-arabino-hexopyranosides. researchgate.net

Regioselective Tosylation : Selective tosylation of the primary hydroxyl group at the C-6 position.

Reduction : Reduction of the C-6 tosyloxy group, commonly with lithium aluminium hydride (LiAlH₄), to furnish the final 2,6-dideoxy products.

This synthetic sequence provides both the α- and β-anomers of the target compound in good yields.

As previously mentioned, two primary routes have been established for the synthesis of dodecyl 3-deoxy-α-D-ribo-hexopyranosides. researchgate.netresearchgate.net

Fischer Glycosylation : This method employs the solid acid catalyst Amberlyst 15 to react a 3-deoxy-D-ribo-hexose precursor with dodecanol. A notable feature of this synthesis is the concurrent formation of the dodecyl 3-deoxy-α-D-ribo-hexofuranoside as a minor product, resulting from ring contraction under the acidic reflux conditions. researchgate.netresearchgate.net

Epoxide Ring-Opening : An alternative strategy involves the BF₃·OEt₂-catalyzed ring-opening of a 2,3-anhydro-D-mannopyranoside (epoxide) intermediate with dodecanol. researchgate.netulisboa.pt This is followed by a base-mediated rearrangement to yield the desired 3-deoxy-α-D-ribo-hexopyranoside. researchgate.net This route offers good yields and stereochemical control, producing predominantly the pyranoside form. researchgate.netulisboa.pt

These distinct methodologies highlight the versatility of catalytic approaches in accessing specific isomers and ring forms of dodecyl hexopyranosides.

Dodecyl 2,3-dideoxy-D-erythro-hexopyranoside

The synthesis of dodecyl 2,3-dideoxy-D-erythro-hexopyranoside has been achieved through a multi-step process. researchgate.netresearchgate.net A key transformation involves the Ferrier rearrangement. An approach starting from a protected glycal has been reported. ulisboa.pt The glycosylation with dodecanol can be promoted by a catalyst like HY in a solvent such as 1,2-dichloroethane (B1671644) (DCE), followed by a reduction step. researchgate.netresearchgate.net

Table 1: Synthesis of Dodecyl 2,3-dideoxy-D-erythro-hexopyranoside

Step Reagents and Conditions Yield Reference
Glycosylation Dodecanol (C12H25OH), HY, DCE 43% researchgate.netulisboa.pt

Dodecyl 4,6-dideoxy-α-D-xylo-hexopyranosides

The synthesis of dodecyl 4,6-dideoxy-α-D-xylo-hexopyranosides is a more complex undertaking, often starting from commercially available methyl α-D-glucopyranoside. researchgate.netresearchgate.net The process involves a sequence of protection, deoxygenation, and glycosylation steps. ulisboa.ptresearchgate.net An optimized approach has been explored to improve the efficiency of creating the 4,6-dideoxy pattern. researchgate.netnih.gov

The synthetic sequence generally includes:

Protection: Introduction of a 4,6-O-benzylidene acetal and benzylation of the hydroxyl groups at positions 2 and 3. researchgate.netresearchgate.net

Deoxygenation at C4: Selective opening of the benzylidene ring, followed by triflation and reduction. researchgate.netresearchgate.net

Glycosylation: Reaction with dodecanol, often catalyzed by a solid acid catalyst like Amberlyst 15. researchgate.netulisboa.ptresearchgate.net

Deoxygenation at C6 and Deprotection: A simultaneous deoxygenation and debenzylation step can be achieved using Et3SiH and 10% Pd/C, or through a sequence involving triflation and reduction with lithium aluminum hydride (LiAlH4) followed by deacetylation. researchgate.netresearchgate.net

Table 2: Key Steps in the Synthesis of Dodecyl 4,6-dideoxy-α-D-xylo-hexopyranosides

Step Key Reagents Outcome Reference
Benzylidene Acetal Formation PhCH(OMe)2, p-TsOH 94% yield researchgate.netresearchgate.net
Benzylation BnBr, NaH 82% yield researchgate.netresearchgate.net
Reductive Opening of Benzylidene NaBH3CN, I2 77% yield researchgate.netresearchgate.net
Deoxygenation at C4 Tf2O, py; then nBu4NBH4 83% (2 steps) researchgate.netresearchgate.net
Glycosylation Dodecanol, Amberlyst 15 - researchgate.netulisboa.pt

Dodecyl 2-deoxy-α-D-arabino-hexopyranosides

The synthesis of dodecyl 2-deoxy-α-D-arabino-hexopyranosides can be accomplished by the reaction of a protected glycal with dodecanol. nih.gov A common starting material is 3,4,6-tri-O-acetyl-D-glucal. The glycosylation reaction is catalyzed by triphenylphosphine (B44618) hydrobromide (TPHB), followed by a deprotection step to yield the final product. nih.govulisboa.pt This method allows for the synthesis of both α- and β-anomers. nih.govmolaid.com

The use of acetyl-protected glycals is a key feature of this methodology, providing a straightforward route to the 2-deoxy glycosides. nih.gov

Table 3: Synthesis of Dodecyl 2-deoxy-α-D-arabino-hexopyranosides

Step Reagents and Conditions Product Reference
Glycosylation 3,4,6-tri-O-acetyl-D-glucal, Dodecanol, TPHB Dodecyl 3,4,6-tri-O-acetyl-2-deoxy-α/β-D-arabino-hexopyranoside nih.gov

Alkyl β-D-xylopyranosides and Related Structures

Alkyl β-D-xylopyranosides are another important class of glycosides, synthesized from D-xylose. nih.govuky.edu A typical four-step synthesis involves:

Protection: Acylation or benzoylation of the hydroxyl groups of D-xylose. The use of benzoyl protecting groups has been shown to give better yields in subsequent steps compared to acetyl groups. nih.govuky.edu

Bromination: Conversion of the anomeric acetate (B1210297) or benzoate (B1203000) to a glycosyl bromide.

Koenigs-Knorr Reaction: Glycosylation of the alcohol (e.g., dodecanol) with the glycosyl bromide, often in the presence of a silver or mercury salt promoter.

Hydrolysis/Deprotection: Removal of the protecting groups to yield the final alkyl β-D-xylopyranoside. nih.gov

Improved total yields for octyl β-D-xylopyranoside were observed when using benzoyl protection (54%) versus acetyl protection (25%). uky.edu This optimized strategy was then applied to prepare a series of alkyl β-D-xylopyranosides with yields ranging from 54–72%. uky.edu

Novel Synthetic Route Development and Optimization Strategies

The development of more efficient, sustainable, and versatile synthetic routes for dodecyl hexopyranosides is an ongoing effort in carbohydrate chemistry. smolecule.comsynthiaonline.comekb.eg

A significant optimization strategy is the use of heterogeneous catalysts, such as the solid acid resin Amberlyst 15 , for glycosylation reactions. researchgate.netulisboa.pt This catalyst is advantageous as it is easily recoverable, environmentally friendly, and can promote stereoselective glycosylation. ulisboa.pt Its utility has been demonstrated in the transacetalation of methyl glycosides to dodecyl glycosides. ulisboa.pt

Modern synthetic methodologies like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," are being explored for the synthesis of structurally diverse and complex glycoside derivatives. umw.edubuu.ac.th This reaction allows for the efficient and specific formation of a triazole linkage, enabling the rapid preparation of libraries of related molecules from azido- and alkyne-functionalized carbohydrate precursors. umw.edubuu.ac.th While demonstrated for triazole-containing alkyl β-D-glucopyranosides and xylopyranosides, this approach highlights a promising direction for the development of novel synthetic routes for other dodecyl hexopyranoside derivatives. umw.edu

Biophysical Characterization of Dodecyl Hexopyranoside Self Assembly and Solution Behavior

Micellar Systems and Aggregation Dynamics

The self-assembly of dodecyl hexopyranoside molecules in solution leads to the formation of micelles, which are aggregates where the hydrophobic tails are shielded from the aqueous environment. The dynamics and structure of these micelles are governed by several factors, including the concentration of the surfactant and its molecular architecture.

Critical Micelle Concentration (CMC) Determination

The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which micelle formation begins. researchgate.net It is typically determined by observing an abrupt change in a physical property of the surfactant solution as a function of concentration. researchgate.net For dodecyl hexopyranosides, techniques such as surface tension measurements are commonly employed. nepjol.info Below the CMC, the surfactant molecules exist predominantly as monomers. As the concentration increases to the CMC, the monomers begin to aggregate into micelles, leading to a distinct break in the plot of surface tension versus concentration. nepjol.info

The CMC is a crucial indicator of a surfactant's tendency to form micelles. For instance, studies on alkyl glycosides have shown that the aggregation tendency, as evaluated by the CMC, decreases when moving from an octyl to a dodecyl sugar surfactant. researchgate.net

SurfactantCMC (mM)
Dodecyl α-L-arabino-hexopyranoside0.18
Dodecyl β-L-arabino-hexopyranoside0.19
Dodecyl α-D-arabino-hexopyranoside0.20
Dodecyl β-D-arabino-hexopyranoside0.21

This table presents the Critical Micelle Concentration (CMC) values for various dodecyl hexopyranoside anomers, illustrating the influence of stereochemistry on micellization.

Influence of Molecular Structure on Micellization Parameters

The molecular structure of dodecyl hexopyranosides, including the length of the alkyl chain and the stereochemistry of the sugar headgroup, significantly impacts micellization. researchgate.net An increase in the length of the hydrophobic alkyl chain generally leads to a lower CMC, as the increased hydrophobicity favors aggregation. pku.edu.cn

The stereochemistry of the hexopyranose headgroup also plays a role. The anomeric configuration (α or β) and the specific sugar isomer (e.g., glucose, galactose) can affect the packing of the surfactant molecules within the micelle, thereby influencing the CMC and the size and shape of the resulting aggregates. researchgate.net For example, gemini (B1671429) surfactants with a dodecyl alkyl chain have shown a lower CMC compared to their monomeric counterparts, which is attributed to steric hindrance that affects micelle formation. researchgate.net

Formation of Striped Cylindrical Micelles (SCMs)

Under certain conditions, dodecyl hexopyranosides can form unique, non-conventional micellar structures known as striped cylindrical micelles (SCMs). rsc.org Molecular dynamics simulations have shown that dodecyl-β-D-maltoside (DDM), a related compound, can self-assemble into SCMs. rsc.org These structures are characterized by alternating lamellae of surfactant heads and tails along the cylindrical axis, where both the hydrophilic heads and hydrophobic tails are in contact with the water. rsc.org

The formation of SCMs is thought to be favored when the surfactant headgroup is large and has marginal solubility in the water solvent. rsc.org This unique arrangement distinguishes them from regular cylindrical micelles, where the hydrophobic tails are sequestered in the fluid interior. The lamellar patterning in SCMs blocks the diffusion of surfactant molecules along the micelle body, which is expected to have a significant impact on the rheological properties of these micellar solutions. rsc.org

Mixed Micellar Systems with Co-surfactants and Polymers

The aggregation behavior of dodecyl hexopyranosides can be modified by the presence of co-surfactants or polymers. When mixed with other surfactants, they can form mixed micelles, which often exhibit synergistic properties. uc.pt The interaction between the different surfactant species in a mixed micelle can lead to a lower CMC than that of the individual components, indicating a more favorable aggregation process. researchgate.net

The addition of polymers to dodecyl hexopyranoside solutions can also influence micellization. For example, sodium dodecyl sulfate (B86663) (SDS) shows significant interaction with polymers like polyethylene (B3416737) oxide (PEO). researchgate.net In mixed micellar systems, the presence of a non-ionic surfactant like Triton X-100 can weaken this interaction. researchgate.net The study of these mixed systems is crucial for tailoring the properties of surfactant formulations for specific applications. uc.pt The formation of mixed micelles is particularly synergistic for compositions rich in non-ionic surfactants. uc.pt

Surface Activity and Interfacial Phenomena

The amphiphilic nature of dodecyl hexopyranosides also dictates their behavior at interfaces, such as the air-water interface. Their ability to adsorb at these interfaces and reduce surface tension is a key characteristic of surfactants.

Adsorption Efficiency Studies

The efficiency of adsorption of dodecyl hexopyranosides at the air-water interface is a measure of their ability to lower the surface tension of the solution. This is an important parameter for applications where surface modification is desired. researchgate.net Studies on alkyl glycosides have demonstrated that the adsorption efficiency increases with the length of the alkyl chain. researchgate.net This is because a longer hydrophobic tail provides a stronger driving force for the molecule to move to the interface to minimize its contact with water.

The stereochemistry of the hexopyranoside headgroup also influences the packing efficiency of the surfactant molecules at the interface. The specific arrangement of the hydroxyl groups on the sugar ring can affect the interactions between adjacent headgroups, which in turn impacts how closely the molecules can pack together at the interface.

CompoundpC20
Dodecyl α-L-arabino-hexopyranoside4.00
Dodecyl β-L-arabino-hexopyranoside3.98
Dodecyl α-D-arabino-hexopyranoside3.95
Dodecyl β-D-arabino-hexopyranoside3.92

This table displays the pC20 values, a measure of adsorption efficiency, for various dodecyl hexopyranoside anomers. A higher pC20 value indicates greater efficiency in reducing surface tension.

Correlation between Surface Activity and Supramolecular Organization

The surface activity of dodecyl hexopyranosides, a class of non-ionic surfactants, is intrinsically linked to their self-assembly into supramolecular structures in aqueous solutions. This behavior is primarily dictated by the amphiphilic nature of these molecules, which consist of a hydrophilic hexopyranoside headgroup and a hydrophobic dodecyl tail. The critical micelle concentration (CMC) is a key parameter that quantifies the tendency of these surfactants to form micelles, which are fundamental supramolecular aggregates. nih.govwikipedia.org

The relationship between the molecular structure of dodecyl hexopyranosides and their surface activity has been the subject of detailed research. Studies have shown that modifications to the hexopyranoside ring, such as deoxygenation, can significantly influence the CMC and other surface properties. For instance, the deoxygenation at the 6-position of the sugar moiety has been found to lower the CMC, thereby promoting aggregation at lower concentrations. researchgate.net This increased hydrophobicity enhances the packing efficiency of the surfactant molecules at the air-water interface. nih.gov

The stereochemistry of the hexopyranoside ring, including the anomeric configuration (α or β), also plays a role in determining the surface activity and the resulting supramolecular organization. nih.gov These structural variations affect the hydrophobicity and the packing efficiency of the molecules at interfaces. nih.gov The surface tension at the air-water interface is a direct measure of the surface activity, and for dodecyl hexopyranosides, this value is typically in the range of 25-40 mN/m at the CMC.

The table below presents a compilation of research findings on the surface activity of various dodecyl hexopyranoside derivatives, illustrating the correlation between their chemical structure and their self-assembly behavior in solution. The data includes the critical micelle concentration (CMC), the surface tension at the CMC (γcmc), and the minimum area per molecule at the interface (Amin).

Phase Behavior of Dodecyl Hexopyranoside Systems

The phase behavior of dodecyl hexopyranoside systems, particularly in the presence of lipid matrices, is a critical aspect of their biophysical characterization. These non-ionic surfactants can significantly modulate the structural organization of lipid assemblies, leading to the formation of various liquid-crystalline phases. The interplay between the dodecyl hexopyranoside molecules and the lipid components can result in structures ranging from lamellar to non-lamellar phases, depending on factors such as concentration, temperature, and the specific chemical structures of the interacting molecules. acs.orgopenbiochemistryjournal.com

Dodecyl hexopyranosides have been shown to induce the formation of non-lamellar phases, such as the inverted hexagonal (HII) phase, in lipid matrices that would otherwise exist in a lamellar (bilayer) arrangement. openbiochemistryjournal.comresearchgate.net This phase transition is of significant interest due to its implications in biological processes and for its applications in drug delivery and membrane protein crystallization.

A notable example is the ability of dodecyl 2,6-dideoxypyranoside to reorganize the membrane phospholipid matrix of Bacillus species into a hexagonal phase. researchgate.netresearchgate.netresearchgate.net This transformation is attributed to the molecular shape of the surfactant and its interactions with the lipid components of the membrane. The conical shape of the dodecyl hexopyranoside molecule, with a smaller headgroup area relative to its hydrophobic tail, can induce negative curvature in the lipid monolayer, which is a prerequisite for the formation of the HII phase. frontiersin.org

In studies with model lipid systems, the interaction of dodecyl hexopyranosides with phospholipids (B1166683) like dipalmitoylphosphatidylcholine (DPPC) has been investigated. While mixtures of DPPC with dodecyl-β-d-glucopyranoside (DG) were found to maintain mixed lamellar structures, the combination with dodecyl-β-d-maltoside (DM) at certain molar ratios led to bilayer-to-micelle transitions. acs.org This highlights the influence of the headgroup size on the phase behavior, with the bulkier maltoside headgroup of DM promoting the formation of non-lamellar aggregates.

The formation of the HII phase is also dependent on factors such as hydration, temperature, and the presence of other molecules. nih.govku.dk The ability of certain dodecyl hexopyranosides to induce such a profound structural rearrangement in lipid matrices underscores their potent membrane-disrupting capabilities and their potential as modulators of membrane structure and function.

The following table summarizes research findings on the induction of non-lamellar phases by dodecyl hexopyranoside derivatives in lipid systems.

Molecular Interactions and Membrane Biophysics Mediated by Dodecyl Hexopyranoside

Mechanisms of Interaction with Model and Biological Membranes

Membrane Phospholipid Matrix Reorganization

Dodecyl hexopyranosides can induce significant reorganization of the phospholipid matrix in membranes. Research has shown that certain dodecyl dideoxypyranosides can reorganize the membrane phospholipid matrix of Bacillus species into a hexagonal phase. researchgate.net This transition from a lamellar to a hexagonal phase represents a profound structural change in the membrane, disrupting its barrier function. This effect is not uniform across all dodecyl glycosides; the specific deoxygenation pattern of the glycone portion of the molecule plays a crucial role in this bioactivity. researchgate.net

Further studies on the interaction of dodecyl hexopyranosides with lipid bilayers have revealed that these surfactants can alter the lateral organization of phospholipids (B1166683). nih.govnih.gov In model membranes, the introduction of molecules that solvate the lipid components can profoundly change the lateral organization of the lipid framework. nih.gov This reorganization can be influenced by factors such as the existing lipid composition, including the presence of cholesterol. nih.gov The reorganization of phospholipids within the bilayer is a key mechanism through which these compounds exert their effects on membrane structure and function.

Membrane Permeabilization Processes

Dodecyl hexopyranosides can induce membrane permeabilization, a process that allows the passage of molecules across the lipid bilayer that would otherwise be excluded. The mechanism of permeabilization is thought to involve the transient failure of the lipid bilayer, potentially through the formation of "lipid pores," rather than the formation of stable, membrane-spanning peptide pores. mdpi.com This process is driven by a disequilibrium state resulting from the imbalance of charges and surface tension when the surfactant molecules bind to the outer layer of vesicles. mdpi.com

The extent of permeabilization is dependent on the concentration of the dodecyl hexopyranoside. mdpi.com Liposome leakage assays, which measure the release of encapsulated fluorescent probes, have been instrumental in characterizing this activity. mdpi.com These assays demonstrate that while leakage is induced, it does not necessarily lead to the complete disruption or dissolution of the liposomes. mdpi.com The efficiency of permeabilization can also be influenced by the properties of the membrane itself, such as its curvature and the presence of negatively charged lipids, which can enhance the interaction through electrostatic forces. mdpi.com

Influence on Membrane Ordering and Stiffening

The introduction of molecules into a lipid bilayer can significantly influence its ordering and stiffness. Cholesterol, a well-known modulator of membrane fluidity, induces a more ordered state in the hydrocarbon chains of phospholipids, leading to increased membrane rigidity and thickness. nih.govmdpi.comimrpress.com This ordering effect is achieved by the rigid ring structure of cholesterol forcing the alignment of the neighboring lipid acyl chains. mdpi.com The interaction of phospholipids with the rigid cholesterol molecule results in greater orientational order of the lipid acyl chain segments. nih.gov

While direct studies on the stiffening effects of dodecyl hexopyranoside are less common, the general principles of membrane biophysics suggest that the insertion of the dodecyl tail into the hydrophobic core of the bilayer would affect lipid packing and, consequently, membrane order and stiffness. The extent of this influence would depend on the specific structure of the hexopyranoside headgroup and its interactions with the polar headgroups of the phospholipids. The universal effects of molecules like cholesterol on membrane bending rigidity are caused by changes in molecular packing, a principle that would also apply to the interaction of dodecyl hexopyranosides with membranes. nih.gov

Selective Interactions with Phosphatidylethanolamine (B1630911) (PE) vs. Phosphatidylcholine (PC)

Research has demonstrated that certain dodecyl deoxyglycosides exhibit selective interactions with phosphatidylethanolamine (PE) over phosphatidylcholine (PC). researchgate.netresearchgate.net This selectivity is significant because PE is a major component of bacterial membranes, while the outer leaflet of mammalian cell membranes is rich in PC. researchgate.net This differential interaction forms the basis for the selective antimicrobial activity of these compounds against certain bacteria. researchgate.netresearchgate.net

The lipophilicity of the dodecyl glycoside compounds has been identified as a key factor influencing both the affinity and selectivity for PE. researchgate.net Optimized compounds have shown a 5 to 7-fold selectivity for bacterial PE lipids over human PC lipids. researchgate.net This selectivity is crucial for developing agents that can target bacterial membranes while minimizing effects on host cells. The interaction with PE can lead to a reorganization of the membrane, including a lamellar-to-inverted hexagonal phase transition, which disrupts membrane integrity and leads to bacterial cell death. researchgate.net In contrast, interactions with PC-rich membranes are significantly weaker, contributing to the observed selectivity. ox.ac.uk

Dodecyl Hexopyranoside in Membrane Protein Research

Solubilization of Integral Membrane Proteins

Detergents are indispensable tools for the study of integral membrane proteins, as they are required to extract these proteins from their native lipid bilayer environment. sigmaaldrich.com The process of solubilization involves the disintegration of the lipid bilayer by detergent molecules, which then form micelles around the hydrophobic regions of the membrane proteins. sigmaaldrich.commdpi.com This transfers the membrane protein from the lipid bilayer into a soluble protein-detergent complex. sigmaaldrich.com

Dodecyl hexopyranosides, particularly n-dodecyl-β-D-maltopyranoside (DDM), are widely used non-ionic detergents in membrane protein research. mdpi.comthermofisher.com Non-ionic detergents are generally considered mild and non-denaturing, which is crucial for maintaining the native conformation and functionality of the protein during solubilization and subsequent purification. sigmaaldrich.com The choice of detergent is critical, as harsh detergents can lead to the removal of essential lipids associated with the protein, causing inactivation. sigmaaldrich.com

The effectiveness of a detergent in solubilizing a particular membrane protein can depend on several factors, including the properties of the detergent itself (such as its critical micelle concentration) and the characteristics of the protein. researchgate.net The goal of solubilization is to achieve a high yield of stable, active protein-detergent complexes that can then be used for structural and functional studies. sigmaaldrich.com

Stabilization of Membrane Protein Conformation

Dodecyl hexopyranosides, particularly n-dodecyl-β-D-maltopyranoside (DDM), are instrumental in preserving the native conformation and biological activity of membrane proteins once they are removed from their natural lipid bilayer environment. nih.govnih.gov The primary mechanism involves the formation of protein-detergent co-micelles, where the hydrophobic alkyl tails of the detergent molecules shield the transmembrane domains of the protein from the aqueous solvent. nih.gov This mimetic environment is crucial for preventing the aggregation and denaturation that membrane proteins are prone to when their hydrophobic surfaces are exposed. nih.govsigmaaldrich.com

The stability of a membrane protein in a detergent solution is a strong indicator of optimal solubilization conditions, as destabilized proteins tend to aggregate rapidly. sigmaaldrich.com The choice of a mild, non-ionic detergent like DDM is critical. It effectively replaces the native lipid environment, maintaining the structural integrity necessary for function. nih.gov For instance, the use of a DDM/cholesteryl hemisuccinate (CHS) mixture has been shown to successfully purify active human GABA type A receptors, demonstrating that these detergents can provide nature-and-activity-promoting conditions throughout the purification process. nih.gov The stability of the protein-detergent complex can be assessed using techniques like size-exclusion chromatography (SEC), where the absence of aggregation indicates a stable and well-formed assembly. nih.gov

Optimization of Detergent-Mediated Protein Extraction and Purification

Optimizing the extraction and purification of membrane proteins is a multi-step process where the choice and concentration of the detergent are paramount. mdpi.comfluidic.com Dodecyl hexopyranosides are frequently selected for their efficacy and mild, non-denaturing properties. nih.govthermofisher.com The goal is to efficiently solubilize the protein from the membrane while preserving its structure and function. sigmaaldrich.com

Key optimization parameters include:

Detergent Selection : Non-ionic detergents like DDM are favored because they disrupt lipid-lipid and lipid-protein interactions without typically breaking protein-protein interactions and denaturing the protein. nih.govthermofisher.com In contrast, ionic detergents can be more efficient at solubilization but are often denaturing. sigmaaldrich.comthermofisher.com

Detergent Concentration : The concentration is typically kept above the detergent's critical micelle concentration (CMC) to ensure enough micelles are available to encapsulate the protein. researchgate.net However, excessively high concentrations can sometimes be detrimental. Optimization often involves screening a range of concentrations to find the minimal amount that ensures protein stability and homogeneity. mdpi.com

Method of Addition : The manner in which the detergent is introduced can significantly impact solubilization efficiency. Slow, dropwise addition of the detergent solution allows for the gradual and efficient formation of protein-detergent co-micelles, which can robustly increase the yield of solubilized protein compared to adding the detergent all at once. nih.gov

Additives : The purification buffer can be supplemented with various additives to enhance stability. These can include salts to modulate ionic strength, reducing agents for proteins with cysteine residues, and specific lipids like cholesteryl hemisuccinate (CHS) that can be crucial for the stability and activity of certain proteins. nih.govhuji.ac.il

The following table summarizes the properties of common detergents used in protein extraction.

Detergent NameAbbreviationTypeCMC (mM)Micelle Molecular Weight (kDa)Denaturing
n-Dodecyl-β-D-maltopyranoside DDMNon-ionic0.17~73No
n-Octyl-β-D-glucopyranoside OGNon-ionic20-25~25No
Sodium dodecyl sulfate (B86663) SDSAnionic6-8~18Yes
CHAPS -Zwitterionic8-10~6No

This table presents data compiled from multiple sources. thermofisher.commdpi.com

Application in Membrane Protein Crystallization

The successful crystallization of a membrane protein is heavily dependent on obtaining a pure, stable, and homogenous sample, a task for which dodecyl hexopyranosides are exceptionally well-suited. mdpi.comnumberanalytics.com n-Dodecyl-β-D-maltopyranoside (DDM) is the most commonly used detergent for both the purification and crystallization of membrane proteins, having been instrumental in determining the atomic structures of hundreds of different membrane proteins. nih.govmdpi.com

The role of DDM in crystallization is multifaceted:

Homogeneity : DDM forms uniform protein-detergent-lipid micelles, which is a prerequisite for the formation of a well-ordered crystal lattice. sigmaaldrich.comnumberanalytics.com

Micelle Size : The size of the detergent micelle surrounding the protein is a critical factor. The micelle must be large enough to shield the protein's hydrophobic surfaces but small enough not to hinder the close packing of protein molecules required for crystallization. researchgate.net DDM provides a balance that has proven effective for a wide range of proteins. mdpi.com

Stabilization : The stabilizing properties of DDM that are crucial for purification also apply to the long and often arduous process of crystallization, helping the protein remain in its native state for the time required to form crystals. nih.gov

The prevalence of DDM in this field is significant, with studies showing it is used in over a third of successful membrane protein crystallization experiments. mdpi.com

DetergentUse in Purification (%)Use in Crystallization (%)
n-Dodecyl-β-D-maltopyranoside (DDM) 40.6%36.3%
n-Decyl-β-D-maltopyranoside (DM) 13.9%12.1%
n-Octyl-β-D-glucopyranoside (OG) 11.0%11.9%

Data adapted from a survey of detergents used for membrane protein crystallization. mdpi.com

Structural Determinants of Membrane Interaction Specificity

Impact of Glycone Deoxygenation Patterns on Membrane Affinity

The specific pattern of oxygen atoms on the hexopyranoside (glycone) headgroup of dodecyl glycosides significantly influences their affinity for and interaction with lipid membranes. researchgate.netresearchgate.net Research into the relationship between glycone deoxygenation and biological activity has revealed that removing hydroxyl groups at specific positions can modulate the molecule's amphiphilicity, affecting its ability to interact with and disrupt bacterial membranes. researchgate.netresearchgate.net

For example, studies on dodecyl deoxyglycosides targeting Bacillus species have shown that different deoxygenation patterns lead to varied antimicrobial efficacy. researchgate.net The discovery of dodecyl 2,6-dideoxypyranoside as a potent bactericide that reorganizes the membrane phospholipid matrix spurred further investigation into this structure-activity relationship. researchgate.netresearchgate.net Subsequent synthesis and testing of various 2-, 3-, 4-deoxy, and 2,3- and 3,4-dideoxy glycosides have demonstrated that these modifications fine-tune the molecule's properties. researchgate.net Deoxygenation at the C6 position, for instance, can lead to a decrease in the critical micelle concentration (CMC), promoting aggregation and interaction with membranes more efficiently. researchgate.net

Compound/PatternObservationReference(s)
2-deoxy-D-arabino pyranoside Higher MIC values against Bacillus spp. researchgate.net
Deoxygenation at C-3 Found to increase bioactivity (lower MIC) compared to 2-deoxy variant. researchgate.net
4,6-dideoxy-α-D-xylo-hexopyranoside A promising glycoside with low MIC values against several bacterial species. researchgate.net
2,3- and 3,4-dideoxygenation Did not significantly improve bioactivity. researchgate.net

Role of Anomeric Configuration in Membrane Interactions

The anomeric configuration—the stereochemistry at the C1 carbon of the hexopyranoside ring—is a critical determinant of how a dodecyl hexopyranoside interacts with its environment, including lipid membranes and protein receptors. nih.govnumberanalytics.com The two possible configurations, alpha (α) and beta (β), dictate the spatial orientation of the entire dodecyl alkyl chain relative to the sugar headgroup. numberanalytics.com

This seemingly subtle structural difference can have profound effects on intermolecular interactions. nih.gov The orientation of the anomeric hydroxyl group influences the formation of extensive hydrogen-bond networks, which are crucial for molecular recognition and binding affinity. nih.gov Research has shown that during molecular aggregation, the small stability difference between α and β anomers can be reversed and amplified, often making the complexes formed with β-anomers significantly more stable. nih.gov This principle extends to biological systems, where enzymes and receptors frequently exhibit high specificity for one anomer over the other, usually the β-anomer. nih.govnumberanalytics.com In the synthesis of alkyl glycosides, the anomeric configuration can be controlled to produce specific stereoisomers, allowing for detailed studies of their differential effects on membrane interactions.

Influence of Alkyl Chain Length on Membrane Intercalation

The length of the hydrophobic alkyl chain is a dominant factor governing the interaction of alkyl hexopyranosides with lipid membranes. science.govchemrxiv.org The dodecyl (C12) chain in dodecyl hexopyranoside represents a specific length that has been found to be highly effective for membrane protein solubilization and biological activity. mdpi.comresearchgate.net The chain must be sufficiently long to anchor the molecule within the hydrophobic core of the lipid bilayer, a process known as intercalation. researchgate.net

The relationship between alkyl chain length and function is a balance of properties:

Hydrophobicity and CMC : As the alkyl chain length increases, the molecule becomes more hydrophobic, which generally leads to a lower critical micelle concentration (CMC). mdpi.com For example, n-Decyl-β-D-maltopyranoside (DM, C10 chain) has a higher CMC than DDM (C12 chain). mdpi.com

Membrane Disruption and Activity : The length of the chain dictates its ability to penetrate and disrupt the membrane. Studies comparing octyl (C8) and dodecyl (C12) glycosides have shown that the dodecyl derivatives are significantly more active against certain bacteria, suggesting a more effective membrane interaction. researchgate.net Research on N-alkylmorpholine derivatives demonstrated that bactericidal effects against MRSA were highest for compounds with alkyl chains between 12 (dodecyl) and 16 carbons. chemrxiv.org

Micelle Size : Alkyl chain length also influences the size of the micelles formed. DDM (C12) forms larger micelles than its shorter-chain counterparts like n-Octyl-β-D-glucopyranoside (OG, C8), which can be a critical factor in the stabilization and crystallization of different membrane proteins. mdpi.com

Alkyl GlycosideAlkyl Chain LengthKey Property/ApplicationReference(s)
n-Octyl-β-D-glucopyranoside (OG) 8 CarbonsHigh CMC; forms compact micelles; used for rhodopsins. mdpi.com
n-Decyl-β-D-maltopyranoside (DM) 10 CarbonsIntermediate properties between OG and DDM. mdpi.com
n-Undecyl-β-D-maltopyranoside (UM) 11 CarbonsIntermediate properties between DM and DDM. mdpi.com
n-Dodecyl-β-D-maltopyranoside (DDM) 12 CarbonsMost commonly used for purification and crystallization. mdpi.com

Advanced Analytical Techniques and Computational Modeling in Dodecyl Hexopyranoside Research

Spectroscopic Characterization of Dodecyl Hexopyranoside Complexes

Spectroscopic techniques are indispensable for probing the physical and chemical properties of dodecyl hexopyranoside complexes. They allow for the detailed investigation of molecular structure, dynamics, and interactions without the need for crystallization in some cases.

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique used to investigate the structural and dynamic properties of molecules in a solid or semi-solid state, such as membrane proteins embedded within a lipid environment. scirp.org It provides significant insight into the mutual influence between lipids and proteins, affecting parameters like acyl chain order, membrane thickness, and lipid domain formation. nih.gov The technique is crucial for studying membrane proteins in a close-to-native lipid bilayer environment. scirp.orgspringernature.com

In the context of systems containing dodecyl hexopyranoside, ssNMR can probe the effects of the detergent on the dynamics of both the protein and surrounding lipid molecules. nih.gov Specific ssNMR approaches, such as 2H, 31P, 13C, and 15N spectroscopy, are used to gather detailed information:

2H ssNMR: By selectively deuterating the acyl chains of lipids, this method can be used to measure 2H NMR order parameters, which describe the motional freedom and orientation of the lipid chains. rsc.org This reveals how the presence of proteins or detergents like dodecyl hexopyranoside alters the stiffness and rigidity of the lipid bilayer. rsc.org

31P ssNMR: This technique focuses on the phosphate (B84403) head groups of phospholipids (B1166683), providing information on their interaction with peptides, proteins, and other molecules. scirp.org

13C and 15N ssNMR: By isotopically labeling specific amino acid residues in a protein, these methods can be used to determine the secondary structure, backbone and side-chain dynamics, and the orientation of protein helices with respect to the membrane. scirp.org

These ssNMR studies contribute significantly to the modern understanding of biological membranes and the interactions that govern the function of membrane proteins. nih.gov

Table 1: ssNMR Techniques in Lipid-Protein Interaction Studies This table is interactive. Click on the headers to sort.

Technique Isotope Target Moiety Information Gained Reference
Deuterium ssNMR 2H Lipid Acyl Chains Chain order, dynamics, membrane elasticity scirp.orgrsc.org
Phosphorus ssNMR 31P Lipid Head Groups Head group interactions, phase behavior scirp.org
Carbon ssNMR 13C Protein Backbone (C=O) Secondary structure scirp.org
Nitrogen ssNMR 15N Protein Backbone (N-H) Backbone dynamics, helix orientation scirp.org

X-ray crystallography is a cornerstone technique for determining the three-dimensional atomic structure of molecules, including complex biological macromolecules and their assemblies. numberanalytics.compatnawomenscollege.in The method relies on analyzing the diffraction pattern produced when a single, well-ordered crystal of the target molecule is exposed to an intense beam of X-rays. patnawomenscollege.in By measuring the angles and intensities of the diffracted beams, researchers can reconstruct a three-dimensional map of electron density and, from that, build a precise atomic model of the molecule. patnawomenscollege.in

The process involves several key stages:

Crystallization: The most challenging step is often growing a high-quality crystal of the material, which must be pure and highly ordered. patnawomenscollege.in For membrane proteins, this frequently involves using detergents like dodecyl hexopyranoside to solubilize the protein and facilitate crystal formation.

Data Collection: The crystal is mounted and rotated in an X-ray beam, and the resulting diffraction patterns are recorded by a detector. patnawomenscollege.in

Structure Solution and Refinement: The diffraction data is processed to determine the phases of the X-rays, which allows for the calculation of the electron density map. An atomic model is then built into this map and refined to best fit the experimental data. numberanalytics.com

X-ray crystallography has been invaluable in determining the structures of countless proteins and protein-ligand complexes, providing deep insights into their function, enzymatic mechanisms, and interactions with other molecules. migrationletters.com The technique has been successfully applied to elucidate the absolute configuration of various hexopyranoside derivatives, demonstrating its utility in defining the precise stereochemistry and conformation of these sugar-based compounds. researchgate.net

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, particularly for large, complex, or flexible macromolecules like membrane proteins that are often intractable to X-ray crystallography. springernature.comleibniz-fmp.de The method involves flash-freezing a solution of the sample in vitreous (non-crystalline) ice, preserving the molecules in their near-native state. researchgate.net A transmission electron microscope is then used to image the thousands of individual particles, and sophisticated software combines these 2D projections to reconstruct a 3D model. springernature.comresearchgate.net

Dodecyl hexopyranoside and other mild detergents are critical for Cryo-EM studies of membrane proteins. Their role is to:

Extract the protein from the native lipid bilayer of the cell membrane.

Keep the protein soluble in an aqueous environment.

Maintain the protein's native three-dimensional structure and functional integrity.

While Cryo-EM has enabled the structural determination of numerous membrane proteins, challenges remain, especially for smaller proteins (<150 kDa), where the low signal-to-noise ratio can impede the alignment of particles required for high-resolution reconstruction. nih.govnih.gov Despite these difficulties, ongoing technological advancements continue to push the boundaries of what is possible, making Cryo-EM a vital tool for understanding the structure of membrane protein complexes stabilized by detergents. nih.gov

Structural Elucidation via X-ray Crystallography

Computational Simulations of Dodecyl Hexopyranoside Systems

Computational modeling provides a virtual microscope to observe the behavior of dodecyl hexopyranoside at a level of detail that is often inaccessible to experimental methods alone. These simulations complement experimental data, offering dynamic insights into molecular interactions and assembly processes.

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide an atomic-level description of dynamic processes, such as the self-assembly of surfactants into micelles. uiuc.edu

While specific MD studies on dodecyl hexopyranoside are part of ongoing research, the principles are well-established from simulations of similar surfactants like sodium dodecyl sulfate (B86663) (SDS). uiuc.edunih.gov A typical simulation of micelle formation might start with surfactant molecules placed randomly in a box of water. uiuc.edu Over the course of the simulation (nanoseconds to microseconds), the following is observed:

The hydrophobic dodecyl tails of the surfactant molecules aggregate to minimize their contact with water.

The hydrophilic hexopyranoside headgroups orient themselves towards the water.

Small clusters form and coalesce into larger, more stable micellar structures. uiuc.edu

These simulations can also be performed on pre-assembled micelles to study their structural properties, stability, and interaction with other molecules, such as polymers or proteins. nih.govreading.ac.uk The choice of force field—the set of parameters used to describe the energy of the system—is critical for obtaining physically realistic results. nih.gov

Table 2: Key Parameters from MD Simulations of Micelles This table is interactive. Click on the headers to sort.

Parameter Description Significance Reference
Radius of Gyration A measure of the micelle's overall size and compactness. Indicates the shape and density of the aggregate. uiuc.edu
Solvent Accessible Surface Area (SASA) The surface area of the micelle exposed to the solvent. Quantifies the hydrophobic/hydrophilic interface. reading.ac.uk
Radial Distribution Function (RDF) Describes the probability of finding a particle at a distance from another particle. Reveals the packing of headgroups and counter-ions. nih.gov
Aggregation Number The number of surfactant molecules in a single micelle. A fundamental characteristic of the micelle structure. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it binds to another (a receptor), such as a protein. openaccessjournals.com This method is instrumental in understanding the specific interactions that drive the formation of a stable complex. mdpi.com The process involves:

Search Algorithm: Explores the vast number of possible binding poses of the ligand within the receptor's binding site. openaccessjournals.com

Scoring Function: Evaluates each pose and assigns a score that estimates the binding affinity, considering factors like hydrogen bonds, van der Waals forces, and electrostatic interactions. openaccessjournals.comresearchgate.net

In the context of dodecyl hexopyranoside, molecular docking can be used to elucidate the mechanism by which it interacts with membrane proteins. By docking individual detergent molecules onto the protein surface, researchers can identify key amino acid residues that form favorable interactions with the detergent's dodecyl tail or hexopyranoside headgroup. mdpi.com This information is critical for understanding how the detergent stabilizes the protein structure, which is essential for successful structural determination by X-ray crystallography or Cryo-EM. migrationletters.com Docking studies can reveal crucial residues involved in binding and help rationalize the stabilizing effect of the detergent at a molecular level. mdpi.com

Molecular Dynamics (MD) Simulations of Micelle Formation and Behavior

Integration of Experimental and Computational Data for Structure-Function Elucidation

The synergy between experimental research and computational modeling is crucial for developing a comprehensive understanding of the structure-function relationships of dodecyl hexopyranosides. nih.govarxiv.org This integrative approach allows for the correlation of macroscopic biological activity with detailed molecular interactions, accelerating the rational design of new compounds with desired properties. ulisboa.ptnih.gov

An exemplary interdisciplinary approach involves a feedback loop between chemical synthesis, biological evaluation, and computational analysis. ulisboa.pt In this process, novel dodecyl hexopyranoside analogues are first designed and synthesized. ulisboa.pt These compounds then undergo experimental evaluation, for instance, through antibacterial assays to determine their minimum inhibitory concentration (MIC) against various bacterial strains. ulisboa.ptresearchgate.net The results of these experiments, which link specific structural modifications (like the deoxygenation pattern, anomeric configuration, or glycone configuration) to biological function, can be difficult to interpret on a molecular level without further tools. researchgate.netnih.gov

This is where computational methods provide critical insights. Molecular dynamics simulations can model how these structurally different glycosides interact with and partition into model bacterial membranes, revealing mechanisms like membrane stiffening or the induction of lipid phase transitions. ulisboa.ptresearchgate.net For example, studies have shown that the deoxygenation pattern is a key modulator of antibacterial efficacy and selectivity, a finding that is corroborated and explained by biomolecular simulations showing specific carbohydrate-phospholipid interactions. researchgate.netresearchgate.net Similarly, molecular docking studies have successfully rationalized the selective inhibition of enzymes like butyrylcholinesterase by certain glycosides, pinpointing the importance of specific functional groups, such as the primary hydroxyl group, in stabilizing the inhibitor-enzyme complex. researchgate.net

By integrating experimental data as parameters or restraints within computational models, researchers can generate more accurate and predictive simulations. nih.gov This powerful combination not only helps to unravel the mechanisms of action for existing compounds but also guides the synthesis of new, optimized molecules, making the discovery process more efficient and targeted. ulisboa.ptejbi.org This integrated strategy has been pivotal in demonstrating that for many dodecyl hexopyranosides, aggregation and subsequent membrane interaction are key determinants of their antimicrobial activity. researchgate.net

Emerging Research Directions and Advanced Methodological Horizons for Dodecyl Hexopyranoside

Designing Novel Carbohydrate-Based Molecular Probes

The inherent modularity of dodecyl hexopyranoside, with its distinct glycone (carbohydrate head) and aglycone (dodecyl tail) components, makes it an ideal scaffold for creating tailored molecular probes. Current research focuses on systematically modifying these components to fine-tune their biological and physicochemical properties.

The bioactivity of dodecyl hexopyranosides is profoundly influenced by the specific structure of the carbohydrate headgroup. Researchers are systematically exploring how modifications, particularly deoxygenation patterns on the glycone, impact antimicrobial efficacy. The dodecyl aglycone is often retained due to its demonstrated importance for activity, while the sugar moiety is altered to probe structure-activity relationships. ulisboa.ptresearchgate.net

A key research focus has been the investigation of deoxy glycosides. The discovery that dodecyl 2,6-dideoxypyranoside could reorganize the membrane phospholipid matrix of Bacillus species spurred further investigation into the relationship between glycone deoxygenation and bioactivity. researchgate.netresearchgate.net Studies have revealed that the position of deoxygenation is critical. For instance, while a 6-hydroxylated analogue of a potent dideoxy compound was found to be inactive against Bacillus subtilis, strategic deoxygenation at other positions can yield compounds with significant antimicrobial potential. researchgate.net The 4,6-dideoxy-α-d-xylo-hexopyranoside, for example, has emerged as a promising derivative with low minimum inhibitory concentration (MIC) values against various bacterial species. researchgate.net These systematic modifications allow for the development of a nuanced understanding of the structural requirements for potent bioactivity.

Compound/ModificationTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Source(s)
Dodecyl 2,6-dideoxy-α-l-arabino-hexopyranosideBacillus anthracis8-16 ulisboa.pt
Dodecyl α-l-rhamnopyranosideBacillus spp.Not specified as highly active ulisboa.pt
Dodecyl 4,6-dideoxy-α-d-xylo-hexopyranosideBacillus spp.Low MIC values reported researchgate.net
Dodecyl 2-deoxy-α-d-arabino-hexopyranosideBacillus spp.Active researchgate.net

Building on systematic exploration, the rational design of analogues aims to create molecules for specific biological tasks. This approach moves beyond simply optimizing antimicrobial potency to developing probes that can interrogate specific cellular structures or pathways. A primary goal has been to optimize lead compounds, such as dodecyl 2,6-dideoxy-α-l-arabino-hexopyranoside, to reduce associated toxicity while preserving or enhancing desired bioactivity. ulisboa.pt

One significant challenge for dodecyl glycosides has been their limited effectiveness against Gram-negative bacteria, largely due to the formidable outer membrane. researchgate.net Rational design is now being employed to overcome this barrier. By functionalizing the glycoside structure, for instance by creating C-glycoside analogues, researchers aim to create compounds that can penetrate the outer membrane and disrupt the inner membrane. researchgate.net This strategy highlights a shift towards designing molecules with multi-step mechanisms of action, tailored to overcome specific bacterial defense mechanisms.

Systematic Exploration of Glycone and Aglycone Modifications for Tuned Bioactivity at the Molecular Level

Advancements in Enzymatic and Cellular Assay Methodologies

Evaluating the biological impact of dodecyl hexopyranoside derivatives requires sensitive and robust assay methodologies. Recent advancements in this area provide powerful new tools for quantifying the effects of these compounds on enzymatic activity and cellular health in real-time and in complex biological contexts.

Modern assays are moving away from traditional colorimetric methods towards more sensitive fluorescent approaches. antibodiesinc.com For example, fluorescent DNA probes have been developed to measure the activity of key enzymes in cellular extracts with high precision. nih.gov Similarly, two-color flow cytometry-based assays now permit the sensitive quantification of enzyme activity and inhibition directly within living cells. nih.gov

These advanced methodologies offer exciting possibilities for future dodecyl hexopyranoside research. Since these compounds are known to interact with and disrupt cell membranes, these assays could be used to probe the downstream consequences of membrane damage, such as the inhibition of membrane-bound enzymes or the triggering of specific cellular stress-response pathways. By applying these cutting-edge enzymatic and cellular assays, researchers can move beyond simple viability measurements to gain a dynamic and mechanistic understanding of how dodecyl hexopyranosides exert their biological effects. antibodiesinc.comnih.gov

Application of Dodecyl Hexopyranoside Derivatives in Enzyme-Substrate and Enzyme-Inhibitor Studies

Dodecyl hexopyranoside and its derivatives are valuable tools in the study of enzyme kinetics and inhibition, particularly for enzymes that act on glycosidic bonds. Their amphiphilic nature, combining a hydrophilic hexopyranoside headgroup with a hydrophobic dodecyl tail, allows them to interact with both the active sites of enzymes and membrane-bound systems.

Researchers have synthesized and evaluated a variety of dodecyl hexopyranoside derivatives to probe enzyme-substrate specificity and to develop potent enzyme inhibitors. For instance, a range of (thio)glycosides, glycosyl sulfones, and ethers derived from D-mannose, D-glucose, and D-galactose with a C12 alkyl chain have been tested for their antibacterial properties, which are often linked to enzyme inhibition. researchgate.net It was generally observed that dodecyl derivatives were more potent than their decyl counterparts, and thioglycosides were more effective than glycosides and sulfones. researchgate.net

In the context of enzyme-substrate studies, modifications to the hexopyranoside ring, such as deoxygenation, can significantly impact enzyme recognition and activity. For example, studies on lactase-phlorizin hydrolase have utilized monodeoxy derivatives of methyl β-lactoside to elucidate the importance of each hydroxyl group in the substrate molecule for enzyme interaction. nih.gov It was found that the enzyme has strict steric requirements for the galactose portion of the substrate. nih.gov Similarly, the synthesis of various deoxy glycosides, including 2-deoxy, 4-deoxy, and 2,6-dideoxy derivatives, has been crucial in understanding the structure-activity relationships for antimicrobial activity, which is often mediated by enzyme inhibition. ulisboa.ptresearchgate.net

The development of dodecyl hexopyranoside derivatives as enzyme inhibitors is an active area of research. For example, octyl 2-deoxy-α-D-glycoside has been identified as a selective inhibitor of butyrylcholinesterase (BChE), with docking studies suggesting the importance of the primary hydroxyl group in stabilizing the enzyme-inhibitor complex. researchgate.net Furthermore, competitive profiling using chemical probes has emerged as a powerful technique for identifying and characterizing enzyme inhibitors. nih.gov This method involves using an activity-based probe that covalently binds to the enzyme's active site; potent inhibitors compete with the probe, leading to a measurable decrease in labeling. nih.gov

Table 1: Examples of Dodecyl Hexopyranoside Derivatives and their Applications in Enzyme Studies

Derivative TypeSpecific ExampleApplicationKey Finding
ThioglycosideDodecyl thiomannosideAntibacterial activity screeningThioglycosides showed higher efficacy than corresponding glycosides. researchgate.net
DeoxyglycosideDodecyl 2,6-dideoxy-α-L-arabino-hexopyranosideAntimicrobial mechanism studiesDeoxygenation pattern is a key modulator of efficacy and selectivity against Bacillus species. researchgate.net
DeoxyglycosideOctyl 2-deoxy-α-D-glycosideEnzyme inhibition studiesSelective inhibitor of butyrylcholinesterase (BChE). researchgate.net
Glycosyl SulfoneDodecyl mannosyl sulfoneAntibacterial activity screeningLess potent than corresponding thioglycosides. researchgate.net

Developing Mechanistic Insights through Advanced Assay Systems

Advanced assay systems are crucial for unraveling the detailed mechanisms by which dodecyl hexopyranosides and their derivatives exert their biological effects, which are often tied to enzyme interactions. These systems move beyond simple activity measurements to provide insights into binding kinetics, conformational changes, and the specific molecular interactions at play.

One of the key characteristics of enzymes is the formation of an enzyme-substrate (ES) complex. nih.gov The rate of an enzymatic reaction is typically proportional to the concentration of the enzyme. nih.gov Advanced assays can probe the intricacies of this interaction. For example, fluorescence-based assays are highly sensitive and can be used to monitor real-time binding events and conformational changes in the enzyme upon substrate or inhibitor binding. A fluorescence-labeled variant of a pilus subunit has been used to screen for substances that inhibit the interaction between periplasmic molecular chaperones and pilus subunits, a critical step in bacterial adhesion. google.com

Competitive inhibitor profiling represents a sophisticated assay system for discovering and characterizing enzyme inhibitors. nih.gov This technique utilizes activity-based probes that form a covalent bond with a reactive residue in the enzyme's active site. nih.gov The presence of a competitive inhibitor blocks the probe from binding, and the degree of inhibition can be quantified. This approach has been successfully used to identify inhibitors of the PqsD enzyme in Pseudomonas aeruginosa, which is involved in quinolone biosynthesis. nih.gov

Furthermore, computational studies, such as molecular docking and molecular dynamics simulations, are increasingly integrated with experimental assays to provide a more complete picture of enzyme-inhibitor interactions. Docking studies, for instance, helped to rationalize the selective inhibition of butyrylcholinesterase by octyl 2-deoxy-α-D-glycoside by highlighting the importance of the primary hydroxyl group in the inhibitor's binding. researchgate.net These computational approaches can predict binding modes and energies, guiding the design of more potent and selective inhibitors.

Innovations in Supramolecular Chemistry and Nanotechnology

Dodecyl Hexopyranoside as a Fundamental Component in Self-Assembled Nanostructures

The amphiphilic nature of dodecyl hexopyranoside makes it an excellent building block for the construction of self-assembled nanostructures. This process is driven by non-covalent interactions, such as hydrogen bonding and hydrophobic forces, leading to the spontaneous organization of individual molecules into well-defined architectures. dovepress.com These nanostructures have a wide range of potential applications in materials science and biomedicine.

The self-assembly of small molecules into one-dimensional nanostructures, such as nanofibers and ribbons, is a particularly active area of research. nih.gov For example, peptide amphiphiles, which share structural similarities with glycoside amphiphiles, are known to assemble into cylindrical nanostructures in water. nih.gov Similarly, dodecyl hexopyranosides can form various aggregates, such as micelles, in aqueous solutions. The formation of these aggregates is a key factor in their surface activity and has been linked to their antimicrobial properties. researchgate.net

DNA-organic hybrid molecules are also being explored for the creation of novel nanostructures. beilstein-journals.org In these systems, the precise molecular recognition of DNA base pairing directs the self-assembly process. beilstein-journals.org While not directly involving dodecyl hexopyranoside, this research highlights the potential of combining biological recognition motifs with synthetic components to create complex and functional nanomaterials.

Table 2: Self-Assembled Nanostructures from Amphiphilic Molecules

Amphiphilic Molecule TypeNanostructure FormedDriving Forces for AssemblyPotential Application
Peptide AmphiphilesCylindrical nanofibersHydrogen bonding, hydrophobic interactionsBiomaterials
Dendron Rod-Coil MoleculesFlat or helical ribbonsHydrogen bonding, π-π stackingElectronically conductive materials
Dodecyl HexopyranosidesMicelles, aggregatesHydrophobic interactions, hydrogen bondingAntimicrobial agents, drug delivery
DNA-Melamine HybridsLinear chains, network arraysDNA hybridizationMolecular electronics, sensing

Investigation of Dodecyl Hexopyranoside Behavior in Novel Solvent Systems (e.g., Deep Eutectic Solvents)

Deep eutectic solvents (DESs) are emerging as a new class of green solvents with a wide range of potential applications in synthesis and materials science. mdpi.com These solvents are typically formed by mixing a hydrogen bond donor and a hydrogen bond acceptor, resulting in a significant depression of the melting point. mdpi.com DESs are attractive due to their low cost, low volatility, and tunability. mdpi.comnih.gov

The behavior of surfactants, including dodecyl hexopyranosides, in DESs is an area of growing interest. The self-aggregation of sodium dodecyl sulfate (B86663) (SDS) has been studied in a DES, and an SDS-assisted microemulsion of cyclohexane (B81311) in a DES has been reported. d-nb.info This suggests that amphiphilic molecules like dodecyl hexopyranoside could also form aggregates and microemulsions in these novel solvent systems.

The use of DESs as a reaction medium for the synthesis of biologically active molecules is also being explored. mdpi.com For example, the synthesis of 2-hydroxyphenylbenzimidazole-based scaffolds has been successfully carried out in DESs. mdpi.com This opens up the possibility of using DESs for the synthesis and modification of dodecyl hexopyranoside derivatives.

Furthermore, DESs have been shown to be effective in extracting bioactive compounds from natural sources. nih.gov For instance, they have been used to extract flavonoids and total phenols from plant materials. nih.gov This raises the intriguing possibility of using DESs to extract and purify glycosides from natural sources or to facilitate their enzymatic modification in non-aqueous environments. The chlorination of a hexopyranoside derivative has been performed in a deep eutectic solvent, highlighting the potential for carrying out chemical transformations on these molecules in such media. uni-halle.de

Interdisciplinary Research Synergies and Future Research Trajectories

The study of dodecyl hexopyranoside is inherently interdisciplinary, drawing on expertise from organic chemistry, biochemistry, microbiology, and materials science. hokudai.ac.jpucsb.edu Future research in this area will likely be driven by even greater collaboration between these fields to address complex scientific challenges.

One promising future trajectory is the development of dodecyl hexopyranoside-based compounds as novel therapeutics. Research has already demonstrated their potential as antibacterial agents, particularly against Bacillus species. ulisboa.ptresearchgate.net An interdisciplinary approach combining chemical synthesis, microbiological testing, and computational modeling will be essential to optimize the structure of these compounds to enhance their efficacy and reduce potential toxicity. ulisboa.pt The observation that dodecyl 2,6-dideoxy-α-l-arabino-hexopyranoside can induce acute toxicity in human lymphocytes underscores the need for such optimization. ulisboa.pt

Another exciting avenue for future research lies at the intersection of supramolecular chemistry and nanotechnology. The ability of dodecyl hexopyranosides to self-assemble into nanostructures opens up possibilities for the development of advanced drug delivery systems, biosensors, and functional biomaterials. dovepress.com Future work could focus on gaining precise control over the size, shape, and functionality of these nanostructures by tailoring the molecular design of the dodecyl hexopyranoside building blocks.

The investigation of dodecyl hexopyranoside behavior in unconventional media, such as deep eutectic solvents, represents a new frontier. This research could lead to more sustainable and efficient methods for the synthesis, modification, and application of these compounds. For example, performing enzymatic glycosylations in DESs could offer advantages in terms of enzyme stability and product recovery.

Finally, the continued development of advanced analytical and computational tools will be crucial for advancing our understanding of dodecyl hexopyranosides. High-resolution imaging techniques will allow for the direct visualization of self-assembled nanostructures, while sophisticated spectroscopic and computational methods will provide deeper insights into their interactions with biological systems at the molecular level.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for dodecyl hexopyranoside, and how can reaction conditions be optimized for regioselectivity?

  • Methodological Answer : The synthesis of alkyl hexopyranosides often involves regioselective glycosidation. For dodecyl derivatives, acid-catalyzed condensation of hexopyranose with dodecanol under controlled anhydrous conditions is common . Optimizing temperature (e.g., 60–80°C) and catalyst type (e.g., InCl₃ or BF₃·Et₂O) enhances regioselectivity. Monitoring via TLC and ¹H NMR (anomeric proton at δ 4.3–5.5 ppm) ensures product purity. Comparative studies show that protecting group strategies (e.g., benzylidene acetals) improve yield by reducing side reactions .

Q. How can NMR spectroscopy resolve structural ambiguities in dodecyl hexopyranoside derivatives?

  • Methodological Answer : ¹H-¹³C HSQC and HMBC correlations are critical for assigning anomeric configurations (α/β) and alkyl chain connectivity. For example, coupling constants (³J₁,₂ > 3.5 Hz indicate β-configuration) and HMBC cross-peaks between the dodecyl oxymethylene group (δ 3.2–3.8 ppm) and the anomeric carbon confirm linkage . COSY spectra further trace spin systems in the hexopyranose ring .

Q. What analytical techniques are essential for purity assessment of dodecyl hexopyranoside?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+Na]⁺ at m/z 383.2 for C₁₈H₃₆O₆). Purity is validated via HPLC (C18 column, acetonitrile/water gradient) and ¹³C NMR absence of extraneous peaks .

Advanced Research Questions

Q. How do stereoelectronic effects influence the acid-catalyzed hydrolysis of dodecyl hexopyranoside?

  • Methodological Answer : Hydrolysis rates depend on the hexopyranose chair-to-half-chair transition state stabilization. Electron-withdrawing groups at C2/C5 (e.g., acetyl) increase reactivity by destabilizing the oxocarbenium intermediate. Kinetic studies (pH 1–3, 50°C) combined with DFT calculations reveal activation energies for β-dodecyl derivatives are ~5 kcal/mol lower than α-anomers due to favorable orbital alignment .

Q. What strategies resolve contradictions in spectral data for novel dodecyl hexopyranoside analogs?

  • Methodological Answer : Conflicting NOESY/HMBC data (e.g., ambiguous glycosidic linkage assignments) require multi-technique validation. For example, comparative analysis with synthetic standards or enzymatic digestion (using β-glucosidase) clarifies connectivity . X-ray crystallography may be necessary for absolute configuration determination .

Q. How does the alkyl chain length (e.g., dodecyl vs. hexyl) impact the self-assembly and bioactivity of hexopyranosides?

  • Methodological Answer : Critical micelle concentration (CMC) decreases with longer alkyl chains (e.g., CMC for dodecyl hexopyranoside: 0.2 mM vs. hexyl: 1.5 mM), measured via surface tension assays. Bioactivity studies (e.g., antimicrobial assays) show dodecyl derivatives exhibit enhanced membrane disruption due to deeper lipid bilayer penetration .

Q. What role do dodecyl hexopyranosides play in carbohydrate-protein interaction studies?

  • Methodological Answer : As surfactants, they stabilize glycolipid-protein complexes in SPR or ITC experiments. For example, binding affinity (Kd) of lectins to hexopyranoside-containing liposomes increases 10-fold when dodecyl chains are used, likely due to improved surface presentation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.